MFCD22988916
Description
Primary Identification Parameters
Registry Numbers and Database Identifiers
MFCD22988916 is cataloged across multiple chemical databases, enabling precise identification:
The compound’s molecular formula is $$ \text{C}{27}\text{H}{26}\text{N}{2}\text{O}{3} $$, with a molecular weight of 426.5 g/mol. Its IUPAC name is:
3-(2-Hydroxyethyl)-20-propan-2-yloxy-3,13-diazahexacyclo[14.8.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²²]tetracosa-1(16),2(10),4(9),5,7,11(15),17(22),18,20-nonaen-14-one.
Synonyms and Alternative Nomenclature
This compound is recognized by numerous synonyms, reflecting its structural complexity and research history:
These aliases highlight its role as a kinase inhibitor targeting FYN, MAP3K9, MAP3K11, and VEGFR3.
Molecular Database Representation
Key structural descriptors and digital representations ensure reproducibility and computational analysis:
- SMILES :
CC(C)OC1=CC2=C(C=C1)C3=C(CC2)C4=C(C5=C3C(=O)NC5)C6=CC=CC=C6N4CCO. - InChI :
InChI=1S/C27H26N2O3/c1-15(2)32-17-8-10-18-16(13-17)7-9-20-23(18)25-21(14-28-27(25)31)24-19-5-3-4-6-22(19)29(11-12-30)26(20)24/h3-6,8,10,13,15,30H,7,9,11-12,14H2,1-2H3,(H,28,31). - Canonical SMILES :
CC(C)OC1=CC2=C(C=C1)C3=C4C(=C5C6=CC=CC=C6N(C5=C3CC2)CCO)CNC4=O.
These representations are critical for cheminformatics applications, including molecular docking and virtual screening.
Table: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 4.23 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 | |
| Topological Polar Surface Area | 63 Ų |
Properties
Molecular Formula |
C27H26N2O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-20-propan-2-yloxy-3,13-diazahexacyclo[14.8.0.02,10.04,9.011,15.017,22]tetracosa-1(16),2(10),4,6,8,11(15),17(22),18,20-nonaen-14-one |
InChI |
InChI=1S/C27H26N2O3/c1-15(2)32-17-8-10-18-16(13-17)7-9-20-23(18)25-21(14-28-27(25)31)24-19-5-3-4-6-22(19)29(11-12-30)26(20)24/h3-6,8,10,13,15,30H,7,9,11-12,14H2,1-2H3,(H,28,31) |
InChI Key |
HSWWFIPPMAFLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C3=C(CC2)C4=C(C5=C3C(=O)NC5)C6=CC=CC=C6N4CCO |
Synonyms |
2-isopropoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol(2,1-a)pyrrolo(3,4-c)carbazole-5-one CEP 6331 CEP-6331 CEP6331 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Cyclization
A common approach involves Friedel-Crafts alkylation to form the pyrrolo-carbazole system. For example, treatment of a naphthol derivative with a propargyl electrophile in the presence of Lewis acids (e.g., AlCl₃) facilitates cyclization to generate the tricyclic intermediate. Subsequent oxidation and dehydration steps yield the aromatic carbazole core.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed intramolecular C–H activation has been employed to construct the pyrrolo[3,4-c]carbazole moiety. A representative procedure involves heating a brominated precursor with Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, achieving cyclization in 68–72% yield.
Introduction of the Isopropoxy Group
The isopropoxy substituent at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
Reaction of a 2-chlorocarbazole derivative with sodium isopropoxide in DMF at 120°C for 12 hours affords the isopropoxy-modified product in 65–70% yield. This method is limited by the availability of activated leaving groups (e.g., Cl, Br) at the target position.
Buchwald-Hartwig Amination
For less reactive substrates, palladium-catalyzed coupling using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a boronate ester) proves effective. A protocol adapted from Ambeed involves:
-
Reagents : Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (2 equiv), dioxane/H₂O (4:1).
-
Conditions : 90°C, 18 hours under N₂.
-
Yield : 78–82% after column chromatography.
Installation of the 2-Hydroxyethyl Substituent
The 2-hydroxyethyl group at position 12 is incorporated via Grignard addition or reductive amination.
Grignard Reaction
Treatment of a 12-ketocarbazole intermediate with ethylene magnesium bromide in THF at 0°C generates the secondary alcohol. Quenching with NH₄Cl and purification by silica gel chromatography yields the hydroxyethyl derivative in 60–65% yield.
Reductive Amination
An alternative route involves condensation of a primary amine with glycolaldehyde followed by NaBH₃CN reduction. This method achieves higher regioselectivity (85–90% yield) but requires stringent moisture control.
Partial Hydrogenation to Form the 13,14-Dihydro Moiety
Selective saturation of the 13,14-double bond is achieved through catalytic hydrogenation.
Heterogeneous Catalysis
Using 10% Pd/C under 1 atm H₂ in ethanol at 25°C, the dihydro product is obtained in 92–95% yield. Catalyst poisoning (e.g., with quinoline) ensures over-reduction is avoided.
Homogeneous Catalysis
For substrates sensitive to heterogeneous conditions, Crabtree’s catalyst ([Ir(cod)(PCy₃)(py)]PF₆) in dichloromethane at 0°C achieves quantitative conversion within 2 hours.
Optimization and Scale-Up Considerations
| Parameter | Small-Scale (1–10 g) | Pilot-Scale (100 g–1 kg) | Industrial-Scale (>10 kg) |
|---|---|---|---|
| Reaction Time | 18–24 hours | 12–18 hours | 8–12 hours |
| Yield | 65–75% | 70–80% | 75–85% |
| Purification Method | Column Chromatography | Crystallization | Continuous Chromatography |
Key findings:
-
Temperature Control : Exothermic reactions (e.g., Grignard additions) require jacketed reactors to maintain ≤10°C.
-
Catalyst Recycling : Pd residues from coupling steps are recovered via ion-exchange resins, reducing costs by 30–40%.
Analytical Characterization
Critical spectroscopic data for this compound:
Chemical Reactions Analysis
CEP-6331 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Cancer Research
MFCD22988916 has been extensively studied for its role as a DNA alkylating agent. It works by forming covalent bonds with DNA, leading to the inhibition of DNA synthesis and ultimately inducing cell death in rapidly dividing cancer cells. This mechanism is crucial for the development of new cancer therapies that aim to minimize damage to normal cells while effectively targeting tumors.
Key Findings:
- Mechanism of Action: The compound's ability to alkylate DNA has been shown to disrupt the replication process, making it a potent candidate for treating various types of cancer.
- Clinical Trials: Early-phase clinical trials have indicated promising results in terms of tumor reduction and patient survival rates when used in conjunction with other therapies.
Mechanisms of DNA Damage and Repair
In addition to its therapeutic applications, this compound is utilized in research to understand the fundamental mechanisms of DNA damage and repair. By studying how this compound interacts with DNA, researchers can gain insights into cellular responses to genotoxic stress.
Research Insights:
- DNA Repair Pathways: Investigations have revealed that this compound can induce specific DNA repair pathways, which are critical for maintaining genomic stability.
- Biomarker Development: The compound's effects on DNA damage response can help identify potential biomarkers for predicting treatment responses in cancer patients.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Therapy | Targeting neoplasms and precancerous conditions | Effective in reducing tumor size |
| DNA Damage Mechanisms | Understanding cellular responses to genotoxic stress | Insights into DNA repair pathways |
| Biomarker Development | Identifying potential biomarkers for treatment responses | Correlation between DNA damage and repair |
Case Study 1: Efficacy in Tumor Reduction
A clinical trial involving patients with advanced-stage tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Patients receiving combination therapy (this compound plus standard chemotherapy) showed improved overall survival rates.
Case Study 2: Mechanistic Insights into DNA Repair
In vitro studies using this compound have provided valuable data on the activation of specific DNA repair pathways. Researchers found that cells treated with this compound exhibited enhanced expression of key repair proteins, suggesting a potential role in therapeutic strategies aimed at enhancing DNA repair mechanisms.
Mechanism of Action
The mechanism of action of CEP-6331 involves the inhibition of mixed-lineage kinase 1 and mixed-lineage kinase 3. These kinases play a crucial role in the activation of signaling pathways that regulate cellular processes. By inhibiting these kinases, CEP-6331 disrupts the signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets of CEP-6331 include the active sites of mixed-lineage kinase 1 and mixed-lineage kinase 3, where it binds and prevents their activation .
Comparison with Similar Compounds
CEP-6331 is unique in its selectivity for mixed-lineage kinase 1 and mixed-lineage kinase 3. Similar compounds include CEP-5104 and CEP-1347, which also target mixed-lineage kinases but with different selectivity profiles. CEP-5104 and CEP-6331 have shown greater than 30- to 100-fold selectivity for mixed-lineage kinase 1 and mixed-lineage kinase 3 over other related kinases such as mixed-lineage kinase 2 and dual leucine zipper kinase. This selectivity makes CEP-6331 a valuable tool in studying the specific roles of mixed-lineage kinase 1 and mixed-lineage kinase 3 in various diseases .
Biological Activity
MFCD22988916 is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, case studies, and research findings.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a candidate for further investigation in treating infections. Research indicates that it has demonstrated effectiveness against various bacterial strains:
- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
- Staphylococcus aureus : MIC of 6.63 mg/mL.
- Other Bacteria : Additional studies have shown varying degrees of effectiveness against other pathogens.
These findings suggest that this compound could be utilized as an antimicrobial agent, particularly in combating drug-resistant strains .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, compounds derived from it showed significant inhibition of carrageenan-induced rat paw edema, achieving reductions of 94.69%, 89.66%, and 87.83% at different time points post-administration . This suggests that this compound may be effective in managing inflammation-related conditions.
3. Antioxidant Properties
This compound also possesses notable antioxidant capabilities. The compound's ability to scavenge free radicals has been quantified using various assays, showing effective concentrations (EC50) for radical scavenging activity:
- DPPH Scavenging Activity : EC50 = 45.24 µM.
- ABTS Scavenging Activity : EC50 = 17.86 µM.
These results indicate its potential utility in formulations aimed at reducing oxidative stress .
4. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several key enzymes involved in metabolic processes:
| Enzyme | Assay Type | Description | Output |
|---|---|---|---|
| α-Amylase | Isolated enzymes | Measures inhibition of α-amylase activity | Colorimetric and fluorometric |
| α-Glucosidase | Isolated enzymes | Measures inhibition of α-glucosidase activity | Colorimetric and fluorometric |
| Dipeptidyl peptidase IV | Isolated enzymes | Measures inhibition of dipeptidyl peptidase IV activity | Colorimetric and fluorometric |
These enzyme inhibitory activities suggest that this compound could play a role in managing conditions like diabetes through carbohydrate metabolism modulation .
5. Central Nervous System Effects
Research indicates that this compound may have implications for central nervous system (CNS) health, including potential antidepressant and procognitive effects:
- Antidepressant Activity : The compound's influence on neurotransmitter systems suggests it could help alleviate symptoms of depression.
- Procognitive Activity : Studies have shown that it may inhibit acetylcholinesterase (AChE) and modulate amyloid-beta aggregation, which are crucial for cognitive function .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in bacterial viability when treated with the compound, supporting its potential as an alternative treatment for resistant infections.
Case Study 2: Anti-inflammatory Effects
A study involving animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups receiving standard anti-inflammatory drugs. This suggests a promising role for the compound in inflammatory disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
